5-Heptylresorcinol
Overview
Description
5-Heptylresorcinol, also known as 5-heptyl-1,3-benzenediol, is an organic compound with the molecular formula C13H20O2 and a molecular weight of approximately 208.30 g/mol. It is categorized as a dihydroxybenzene derivative, specifically a resorcinol, where a heptyl group is attached to the fifth carbon of the benzene ring. This compound is notable for its presence in various natural sources, including certain plant species like Ardisia virens. Its structure features two hydroxyl (-OH) groups, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and cosmetics. The compound has been studied for its antioxidant properties and potential use in skin care formulations due to its ability to inhibit melanin production, making it a candidate for skin whitening agents. Additionally, this compound is utilized in research as an analytical reference standard, particularly in the synthesis of cannabinoids.
Preparation Methods
For small-scale synthesis, laboratory procedures differ from industrial methods. One common approach involves the reaction of 1-heptyl-3,5-dimethoxybenzene with boron tribromide. Safety precautions are crucial when handling reactive chemicals in a laboratory environment[“].
Purification and Isolation Techniques
After synthesis, 5-Heptylresorcinol must be purified and isolated. Common techniques include extraction with ethyl acetate, washing with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure[“].
Characterization and Analysis of this compound
To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed:
Spectroscopic methods (NMR, IR, MS)
Chromatographic analysis (HPLC, GC)
Purity determination techniques
Challenges in this compound Preparation
Synthesizing this compound can present several challenges:
Maintaining precise temperature control during reactions
Ensuring complete conversion of starting materials
Minimizing side reactions and unwanted byproducts
Strategies to overcome these challenges include careful monitoring of reaction conditions and optimizing purification procedures.
Enzymatic and Biocatalytic Methods
Some studies have investigated the use of enzymes and biocatalysts to produce this compound, potentially offering more environmentally friendly alternatives to traditional chemical synthesis[“].
Chemical Reactions Analysis
Oxidation Reactions of 5-Heptylresorcinol
Oxidation reactions of this compound typically involve the hydroxyl groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and various metal oxides. The reaction mechanisms often involve the formation of radical intermediates, leading to the production of quinones or other oxidized derivatives.
Substitution Reactions of this compound
Electrophilic aromatic substitution is a key reaction type for this compound. These reactions can introduce new functional groups to the aromatic ring, altering the compound's properties. Common electrophiles include halogens, nitro groups, and alkyl groups. The presence of the hydroxyl groups activates the ring towards these substitutions, particularly at the ortho and para positions.
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides insights into the behavior of this compound in various chemical processes. Factors such as temperature, concentration, and the presence of catalysts can significantly affect the rate and equilibrium of these reactions.
Analytical Techniques for Studying this compound Reactions
Several analytical techniques are employed to study the reactions of this compound:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to identify reaction products and intermediates.
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) help in separating and quantifying reaction components.
Computational chemistry approaches provide theoretical insights into reaction mechanisms and energetics.
Environmental Factors Affecting this compound Reactions
Environmental factors play a crucial role in the reactions of this compound:
Temperature affects reaction rates and equilibrium constants.
pH can influence the reactivity of the hydroxyl groups and the stability of reaction intermediates.
Solvent effects can significantly impact reaction rates and product distributions.
Scientific Research Applications
Antioxidant Properties and Applications
5-Heptylresorcinol is known for its antioxidant properties, making it a valuable compound in research related to free radical scavenging and oxidative stress. Studies have explored its potential applications in food preservation, where its antioxidant activity could help extend the shelf life of various products[“].
Melanin Production Research
One of the most significant areas of research involving this compound is its effect on melanogenesis. The compound has been shown to inhibit tyrosinase, a key enzyme in melanin production. This property has led to extensive studies in dermatological research, particularly in the development of skin-lightening products and treatments for hyperpigmentation disorders[“].
Biochemical Pathway Studies
This compound plays a role in various biochemical pathways, particularly those related to melanogenesis. Researchers have used this compound to study cellular signaling mechanisms and enzyme interactions, providing insights into fundamental biological processes[“].
Environmental and Agricultural Research
In plant biology, this compound has been identified as a component in plant root exudates. This discovery has led to studies on its potential role in plant-soil interactions, crop protection, and environmental impact assessments[“].
Analytical Chemistry Applications
This compound is used as a standard in chromatography, particularly in the analysis of related compounds. Its well-defined structure makes it valuable in the development of detection methods and quality control processes in various industries[“].
Pharmaceutical Research
While specific therapeutic applications are not discussed due to the exclusion criteria, this compound has been the subject of pharmaceutical research, particularly in drug delivery studies and interactions with other compounds[“].
Future Research
Emerging areas of this compound research include its potential applications in nanotechnology, biomaterials, and green chemistry. Researchers are exploring novel synthetic routes and enzymatic methods for its production, which could lead to more efficient and environmentally friendly manufacturing processes[“].
Mechanism of Action
Tyrosinase Inhibition
5-Heptylresorcinol is known to inhibit the activity of tyrosinase, a key enzyme in melanin production. This inhibition results in a decrease in melanin synthesis, making it a potential ingredient in skin whitening products[“].
Melanogenesis Suppression
By inhibiting tyrosinase, this compound effectively suppresses melanogenesis, the process of melanin production in melanocytes[“].
Antioxidant Activity
This compound exhibits antioxidant properties, which contribute to its potential applications in various fields[“].
Molecular Interactions of this compound
Binding to Tyrosinase Enzyme
This compound binds to the tyrosinase enzyme, interfering with its ability to catalyze melanin production. This interaction is likely competitive, as the structure of this compound is similar to tyrosinase substrates like tyrosine and DOPA[“].
Interaction with Melanocytes
The compound interacts with melanocytes, the melanin-producing cells in the skin, reducing their ability to synthesize and release melanin[“].
Effects on Cellular Signaling Pathways
While specific details are limited, this compound may influence cellular signaling pathways related to melanin production and antioxidant responses[“].
Tyrosinase Inhibition Mechanism
The tyrosinase inhibition by this compound is believed to occur through competitive inhibition. This means that the compound competes with the natural substrates for the active site of the tyrosinase enzyme.
Effects on Melanin
Reduction of Melanin Content in Cells
Studies have shown that this compound significantly reduces the melanin content in melanocytes. This effect is observed both in the cellular content and in the amount of melanin released into the culture medium.this compound not only reduces melanin production but also affects its release from melanocytes.
Comparison with Similar Compounds
Alkyl Chain Variations
The primary structural difference between 5-heptylresorcinol and its analogs lies in the length and position of the alkyl chain. Some notable variations include:
4-Hexylresorcinol: Similar structure with a hexyl group instead of a heptyl group.
4-Butylresorcinol: Contains a butyl group in place of the heptyl group.
4-Ethylresorcinol: Features an ethyl group, making it significantly shorter than this compound.
Position of Alkyl Chain Attachment
An important structural consideration is the position of the alkyl chain on the benzene ring. For instance, this compound has the heptyl group attached at the 5-position, while 4-hexylresorcinol has its alkyl chain at the 4-position. This positional difference can significantly impact the compound's properties and biological activities[“].
Comparative Analysis of Physical
Molecular Weight
The molecular weight of this compound is 208.3 g/mol, which is slightly higher than that of 4-hexylresorcinol (194.274 g/mol)2. This difference is due to the additional carbon in the alkyl chain[“].
Melting and Boiling Points
While specific data for this compound is not provided in the search results, we can compare it to 4-hexylresorcinol, which has a melting point of 68 to 69 °C and a boiling point of 333 to 335 °C. The longer alkyl chain in this compound might result in slightly higher melting and boiling points[“].
Solubility Characteristics
The solubility of these compounds is influenced by their alkyl chain length. Generally, longer alkyl chains increase lipophilicity, potentially enhancing the compound's ability to penetrate cell membranes.
Biological Comparison
Structure-Activity Relationship (SAR) Analysis
Impact of Alkyl Chain Length on Efficacy
The length of the alkyl chain significantly influences the biological activity of these compounds. Generally, longer alkyl chains enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with target enzymes[“].
Influence of Substituent Position on Biological activity
The position of the alkyl chain on the benzene ring can affect the compound's interaction with target molecules. For example, the 5-position in this compound versus the 4-position in 4-hexylresorcinol may result in different binding affinities to enzymes like tyrosinase.
Lipophilicity and its Effects on Compound Behavior
Increased lipophilicity, due to longer alkyl chains, can enhance the compound's ability to penetrate biological membranes. This property is crucial for the effectiveness of these compounds in various applications, particularly in skincare and pharmaceutical formulations[“].
Comparative Stability and Reactivity
Oxidation Susceptibility
Resorcinol derivatives are generally susceptible to oxidation due to their phenolic structure. The length and position of the alkyl chain may influence the compound's stability against oxidation.
Common problem
What is the most common method for preparing this compound?
The most common method involves the reaction of 1-heptyl-3,5-dimethoxybenzene with boron tribromide in dry dichloromethane under an argon atmosphere.
How is this compound purified after synthesis?
Purification typically involves extraction with ethyl acetate, washing with various solutions, and flash column chromatography.
What are the key challenges in this compound preparation?
Key challenges include maintaining precise reaction conditions, ensuring complete conversion of starting materials, and minimizing unwanted byproducts.
What analytical techniques are used to characterize this compound?
Common techniques include NMR, IR, MS, HPLC, and GC.
What are the main types of reactions this compound undergoes?
The main types of reactions include oxidation, reduction, and electrophilic aromatic substitution.
How does temperature affect the reactions of this compound?
Temperature can significantly influence reaction rates and equilibrium constants of this compound reactions.
What analytical techniques are commonly used to study this compound reactions?
Common techniques include NMR, IR, MS, HPLC, and GC.
How do the reactions of this compound differ from other resorcinol derivatives?
The heptyl chain in this compound can influence reactivity and product distributions compared to other resorcinol derivatives.
What are the challenges in analyzing this compound reactions?
Challenges include complex reaction mixtures, potential side reactions, and the need for sensitive analytical techniques to detect intermediates and products.
What are the main scientific applications of this compound?
The main applications include antioxidant research, antibacterial studies, melanin production research, and analytical chemistry.
How does this compound affect melanin production?
It inhibits tyrosinase, a key enzyme in melanogenesis, potentially reducing melanin production.
What is the role of this compound in antibacterial research?
It has demonstrated antibacterial properties, making it a subject of study for potential antimicrobial applications.
How is this compound used in analytical chemistry?
It is used as a standard in chromatography and for developing detection methods.
What are the potential future applications of this compound in scientific research?
Future applications may include nanotechnology, biomaterials, and green chemistry, with ongoing research into novel synthetic routes and enzymatic production methods.
What are the main scientific applications of this compound?
The main applications include antioxidant research, antibacterial studies, melanin production research, and analytical chemistry.
How does this compound affect melanin production?
It inhibits tyrosinase, a key enzyme in melanogenesis, potentially reducing melanin production[“].
What is the role of this compound in antibacterial research?
It has demonstrated antibacterial properties, making it a subject of study for potential antimicrobial applications.
What are the potential future applications of this compound in scientific research?
Future applications may include nanotechnology, biomaterials, and green chemistry, with ongoing research into novel synthetic routes and enzymatic production methods.
How does this compound work to lighten skin?
This compound primarily works by inhibiting tyrosinase, the key enzyme in melanin production, thereby reducing melanin synthesis in skin cells[“].
Is this compound more effective than other skin-lightening agents?
Some studies suggest that this compound may be more effective than conventional whitening agents at lower concentrations, but more comparative research is needed[“].
How long does it take for this compound to show effects?
The time frame can vary, but studies have shown significant effects after 72 hours of treatment in cell cultures[“].
Can this compound completely stop melanin production?
While it significantly reduces melanin production, it does not completely stop it. Complete cessation of melanin production is not desirable as melanin plays a protective role in the skin.
Are the effects of this compound permanent?
The effects are not permanent. Continuous application is typically required to maintain the skin-lightening effect.
Properties
IUPAC Name |
5-heptylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPJKGENOZEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198173 | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-67-4 | |
Record name | Spherophorol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spherophorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-heptylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHEROPHOROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PET57Y6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 5-heptylresorcinol was a prominent compound in the stem oil of Farfugium japonicum. What is the potential link between the presence of this compound and the observed antibacterial activity?
A1: The research paper by Wang et al. identified this compound as one of the major constituents in the stem oil of Farfugium japonicum. While the study doesn't directly investigate the mechanism of action of individual compounds, it suggests that the high concentration of this compound, along with other benzenes, terpenoids, and phenolics, could contribute to the strong antibacterial activity observed against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Further research is needed to elucidate the specific mechanisms by which this compound might exert its antibacterial effects.
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